N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
CAS No.:
Cat. No.: VC11003906
Molecular Formula: C19H17ClN2O2
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide -](/images/structure/VC11003906.png)
Specification
Molecular Formula | C19H17ClN2O2 |
---|---|
Molecular Weight | 340.8 g/mol |
IUPAC Name | N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Standard InChI | InChI=1S/C19H17ClN2O2/c1-13-17(18(22-24-13)15-7-3-2-4-8-15)19(23)21-11-10-14-6-5-9-16(20)12-14/h2-9,12H,10-11H2,1H3,(H,21,23) |
Standard InChI Key | NCMWYHLBSQQUEG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC(=CC=C3)Cl |
Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide consists of a 1,2-oxazole ring substituted at positions 3 and 5 with phenyl and methyl groups, respectively. A carboxamide moiety at position 4 is further functionalized with a 2-(3-chlorophenyl)ethyl chain. Key physicochemical parameters inferred from structurally related compounds include:
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₈ClN₂O₂ |
Molecular Weight | 353.83 g/mol |
logP (Partition Coefficient) | ~4.8 (estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Polar Surface Area | ~45 Ų |
The chlorophenyl ethyl side chain contributes to enhanced lipophilicity, as evidenced by the logP value comparable to G794-1115, a related oxazole-carboxamide . This hydrophobicity may influence membrane permeability and target engagement in biological systems.
Stereochemical Considerations
Synthetic Strategies and Optimization
While no direct synthesis route for this compound is documented, methodologies for analogous oxazole-carboxamides provide a blueprint for its preparation.
Core Oxazole Formation
The 1,2-oxazole ring is typically constructed via cyclization reactions. For example, 3-phenyl-5-methyl-1,2-oxazole-4-carboxylic acid could serve as a precursor, with subsequent activation of the carboxylic acid group for amide coupling .
Carboxamide Functionalization
Activation of the carboxylic acid using triphosgene or thionyl chloride, followed by reaction with 2-(3-chlorophenyl)ethylamine, would yield the target carboxamide. This approach mirrors the synthesis of G794-1115, where triphosgene-mediated activation enabled efficient amide bond formation with arylalkyl amines .
Representative Reaction Scheme:
-
Oxazole precursor synthesis:
Cyclocondensation of β-keto esters with hydroxylamine derivatives. -
Amide coupling:
.
Biological Activities and Mechanistic Insights
Oxazole-carboxamides exhibit diverse pharmacological profiles, particularly in immunomodulation and enzyme inhibition.
Acid Ceramidase (AC) Inhibition
Substituted oxazol-2-one-3-carboxamides have been optimized as AC inhibitors, with IC₅₀ values <100 nM . Although the target compound lacks the oxazol-2-one ring, its carboxamide moiety could engage catalytic residues in AC’s active site, warranting enzymatic assays to validate this hypothesis.
Comparative Bioactivity Data:
Compound | Target | Activity (IC₅₀) | Source |
---|---|---|---|
MO5 | TNFα production | 5 µM | |
G794-1115 | Undisclosed | N/A | |
Oxazol-2-one derivatives | Acid ceramidase | 50–100 nM |
Pharmacological and Therapeutic Implications
The compound’s structural features align with drug candidates targeting inflammatory and metabolic disorders.
Inflammatory Diseases
By suppressing TNFα and IL-17F pathways , derivatives of this class could ameliorate rheumatoid arthritis or inflammatory bowel disease. The chlorophenyl group may improve blood-brain barrier penetration, expanding applications to neuroinflammatory conditions.
Oncology
AC inhibitors induce ceramide accumulation, promoting apoptosis in cancer cells . The target compound’s lipophilicity could enhance tumor tissue penetration, though cytotoxicity profiling remains essential.
Challenges and Future Directions
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Synthetic Scalability: Multi-step synthesis requiring hazardous reagents (e.g., triphosgene) necessitates development of greener alternatives.
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ADMET Profiling: Predictive modeling of absorption, distribution, and cytochrome P450 interactions is critical given the high logP .
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Target Validation: High-throughput screening against immune and metabolic targets will clarify its mechanistic niche.
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